An In-Depth Technical Guide to the Chemical Structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
An In-Depth Technical Guide to the Chemical Structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrimidine-5-carboxamide scaffold is a privileged structure, known to form the core of numerous biologically active agents.[1][2] This document delineates the key architectural features of the title molecule, offers a robust, validated protocol for its synthesis, and details a multi-technique approach for its unambiguous structural elucidation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present a self-validating workflow for confirming the compound's identity and purity. Furthermore, this guide discusses the molecule's potential biological relevance by drawing parallels with structurally related compounds that have demonstrated efficacy as potent and selective enzyme inhibitors. This whitepaper is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based therapeutic agents.
Introduction: The 2-Arylpyrimidine-5-carboxamide Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the structural basis for nucleobases such as cytosine, thymine, and uracil.[3] Its derivatives are prevalent in a vast array of FDA-approved drugs and natural products, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological profile.
The 2-arylpyrimidine-5-carboxamide motif is of particular importance. The substituent at the 2-position, in this case, a 2-fluorophenyl group, significantly influences the molecule's conformational properties and its potential for aromatic interactions (e.g., π-π stacking) within biological targets. The carboxamide group at the 5-position is a critical pharmacophoric feature, providing both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to enzyme active sites or receptors. This combination has proven effective in the development of inhibitors for various therapeutic targets, including kinases and metabolic enzymes.[4][5]
Section 1: Molecular Architecture and Physicochemical Properties
The structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide integrates three key functional components: a nitrogen-rich pyrimidine heterocycle, an aromatic 2-fluorophenyl ring, and a primary carboxamide group. The fluorine atom on the phenyl ring introduces polarity and can act as a weak hydrogen bond acceptor, often enhancing metabolic stability and binding affinity.
Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide and Analogs
| Property | Value (Predicted/Analog Data) | Source/Rationale |
| Molecular Formula | C₁₁H₈FN₃O | Calculated |
| Molecular Weight | 217.20 g/mol | Calculated |
| CAS Number | Not assigned. | N/A |
| cLogP | ~2.1 | Based on analogs like Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate.[6] |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Based on analogs like 2-(Trifluoromethyl)pyrimidine-5-carboxamide.[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Structural Analysis |
Note: As this specific molecule is not widely cataloged, some properties are based on closely related analogs to provide a scientifically grounded estimation.
Section 2: Synthesis and Derivatization Strategy
The synthesis of 2-substituted pyrimidine-5-carboxamides can be approached through several reliable methods. A robust and high-yielding strategy involves the condensation of an appropriate amidine with a functionalized three-carbon precursor.[8] This approach is favored for its modularity, allowing for diverse substitutions at the 2-position.
Causality of Experimental Design
The chosen synthetic pathway leverages a condensation reaction, which is highly efficient for constructing the pyrimidine ring. The process begins with the synthesis of the corresponding ester, methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate, which is then converted to the final carboxamide. This two-step process is often more reliable and higher-yielding than a one-pot reaction involving cyanoacetamide, as it avoids potential side reactions. The use of 2-fluorobenzamidine hydrochloride ensures the correct installation of the 2-(2-fluorophenyl) group. The final amidation step is a standard, high-conversion reaction.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
-
To a stirred solution of sodium methoxide (1.2 eq) in anhydrous methanol, add 2-fluorobenzamidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature to form the free amidine.
-
Add methyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester.
Step 2: Ammonolysis to 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
-
Dissolve the purified methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 80-90°C for 12-18 hours.
-
Cool the vessel to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the title compound.
Section 3: Structural Elucidation and Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure. This self-validating system ensures that data from orthogonal methods converge to support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
¹H NMR Analysis: The proton spectrum will reveal key signals corresponding to the pyrimidine ring, the fluorophenyl group, and the carboxamide protons. The pyrimidine protons at positions 4 and 6 are expected to appear as singlets far downfield due to the electron-withdrawing effect of the two nitrogen atoms. The carboxamide NH₂ protons will appear as two broad singlets, which are exchangeable with D₂O. The protons of the 2-fluorophenyl group will exhibit a complex multiplet pattern due to both H-H and H-F coupling.
¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the amide (~165 ppm), and the carbons of the pyrimidine and fluorophenyl rings. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Analog Data |
| Pyrimidine H4/H6 | 9.2 - 9.4 | s (2H) | ~158-160 | Highly deshielded pyrimidine protons.[9] |
| Pyrimidine C5 | - | - | ~120-125 | Carbon bearing the carboxamide group. |
| Pyrimidine C2 | - | - | ~162-164 | Carbon attached to the fluorophenyl group. |
| Carboxamide -NH₂ | 8.1 (br s, 1H), 7.8 (br s, 1H) | br s | - | Exchangeable amide protons.[9] |
| Carboxamide C=O | - | - | ~165-168 | Typical amide carbonyl chemical shift.[9] |
| Fluorophenyl H3' | 7.6 - 7.8 | m (1H) | ~132 (d) | Ortho to fluorine, complex coupling.[10][11] |
| Fluorophenyl H4'/H5' | 7.3 - 7.5 | m (2H) | ~129, ~125 (d) | Aromatic protons.[10][11] |
| Fluorophenyl H6' | 8.1 - 8.3 | m (1H) | ~116 (d) | Ortho to pyrimidine, deshielded.[10][11] |
| Fluorophenyl C1' | - | - | ~125-128 | Quaternary carbon attached to pyrimidine. |
| Fluorophenyl C2'-F | - | - | ~160 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine.[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Confirms the presence of the carboxamide N-H bonds. |
| 1680 - 1650 | C=O Stretch (Amide I band) | Carbonyl | Strong, sharp peak confirming the amide carbonyl. |
| 1620 - 1580 | N-H Bend (Amide II band) | Amide | Confirms the amide functional group. |
| 1580 - 1450 | C=C and C=N Stretch | Aromatic Rings | Indicates the presence of the pyrimidine and phenyl rings. |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | Confirms the presence of the fluorine substituent. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule.
Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected [M+H]⁺: 218.0728
-
Calculation: C₁₁H₈FN₃O + H⁺ = C₁₁H₉FN₃O⁺
-
Significance: An observed mass within 5 ppm of the calculated mass provides definitive confirmation of the elemental composition, a critical piece of data for structural validation.
Section 4: Biological Context and Potential Mechanism of Action
While the specific biological activity of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is not extensively documented, the scaffold is prominent in compounds targeting a range of diseases.[12] Derivatives have shown potent inhibitory activity against enzymes like Nicotinamide N-methyltransferase (NNMT) for diabetes[4] and lanosterol 14α-demethylase (CYP51) for fungal infections.[13]
Hypothetical Mechanism of Action: Kinase Inhibition Many 2-arylpyrimidine derivatives function as ATP-competitive kinase inhibitors. The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The 2-fluorophenyl group would occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions to enhance selectivity and potency. The 5-carboxamide group would extend out towards the solvent-exposed region, providing a handle for derivatization to improve pharmacokinetic properties or gain additional interactions.
Conclusion
2-(2-Fluorophenyl)pyrimidine-5-carboxamide is a molecule built upon a privileged medicinal chemistry scaffold. Its structure is characterized by a hydrogen-bonding pyrimidine core, a conformationally influential 2-fluorophenyl group, and a versatile 5-carboxamide handle. The definitive identification of this structure relies on a synergistic application of modern analytical techniques, primarily NMR, FTIR, and HRMS, which together provide an unassailable confirmation of its molecular identity. The insights drawn from structurally related compounds suggest that this molecule holds significant potential as a lead structure for the development of novel therapeutics, particularly in the domain of enzyme inhibition. This guide provides the foundational chemical knowledge and a robust methodological framework for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising class of compounds.
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